molecular formula C15H21NO5 B3037593 Crobarbatine CAS No. 49679-23-4

Crobarbatine

Cat. No.: B3037593
CAS No.: 49679-23-4
M. Wt: 295.33 g/mol
InChI Key: GCZHGOLJMYRJHB-AGNJHWRGSA-N
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Description

Crobarbatine is a pyrrolizidine alkaloid isolated from the seeds of the plant Crotalaria barbata. Pyrrolizidine alkaloids are known for their diverse biological activities and are often studied for their potential medicinal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Crobarbatine involves the extraction of the compound from the seeds of Crotalaria barbata. The seeds are typically ground and subjected to solvent extraction using organic solvents such as methanol or ethanol. The extract is then purified using chromatographic techniques to isolate this compound .

Industrial Production Methods

Industrial production of this compound would likely follow similar extraction and purification methods as those used in laboratory settings. scaling up the process would require optimization of solvent use, extraction times, and purification methods to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Crobarbatine, like other pyrrolizidine alkaloids, can undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized to form N-oxides, which are often more toxic than the parent compound.

    Reduction: Reduction reactions can convert this compound into less toxic derivatives.

    Substitution: Substitution reactions can occur at the nitrogen atom of the pyrrolizidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often require the presence of a nucleophile and a suitable leaving group.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrrolizidine alkaloids, each with varying degrees of biological activity and toxicity.

Scientific Research Applications

    Chemistry: As a pyrrolizidine alkaloid, Crobarbatine is of interest for studying the chemical properties and reactivity of this class of compounds.

    Biology: this compound’s biological activity makes it a subject of interest in studies related to plant defense mechanisms and interactions with herbivores.

    Medicine: Research into the medicinal properties of this compound includes its potential use as an anti-cancer agent, given the known cytotoxicity of pyrrolizidine alkaloids.

Mechanism of Action

The mechanism of action of Crobarbatine involves its interaction with cellular macromolecules. Pyrrolizidine alkaloids are known to form DNA adducts, leading to mutations and cytotoxicity. The molecular targets of this compound include DNA and various enzymes involved in DNA replication and repair. The formation of DNA adducts can lead to cell cycle arrest and apoptosis, contributing to its potential anti-cancer properties .

Comparison with Similar Compounds

Similar Compounds

    Monocrotaline: Another pyrrolizidine alkaloid with similar toxicological properties.

    Retrorsine: Known for its hepatotoxicity and similar chemical structure.

    Lasiocarpine: Another pyrrolizidine alkaloid with similar biological activities.

Uniqueness

Crobarbatine is unique among pyrrolizidine alkaloids due to its specific source (Crotalaria barbata) and its distinct chemical structure, which may confer unique biological activities and toxicological properties.

Properties

IUPAC Name

(1R,5S,6R,16R)-6-hydroxy-5,6-dimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-9-7-12(17)21-11-4-6-16-5-3-10(13(11)16)8-20-14(18)15(9,2)19/h3,9,11,13,19H,4-8H2,1-2H3/t9-,11+,13+,15+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZHGOLJMYRJHB-AGNJHWRGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)OC2CCN3C2C(=CC3)COC(=O)C1(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC(=O)[C@]1(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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